molecular formula C19H24BrNO3 B11997398 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B11997398
M. Wt: 394.3 g/mol
InChI Key: VQNLLFHKHDXJRM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of methoxy groups at the 6 and 7 positions of the isoquinoline ring, as well as a methoxybenzyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyisoquinoline and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

Scientific Research Applications

Beta-Adrenoceptor Activity

Research indicates that derivatives of 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline exhibit activity as beta-adrenoceptor agents. Some compounds synthesized from this base structure demonstrated weak agonistic or antagonistic effects on beta-adrenoceptors, suggesting potential applications in cardiovascular therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. The synthesis of novel derivatives has shown promising results against various bacterial strains, indicating potential for development into new antimicrobial agents .

Synthetic Pathways

The synthesis of 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through various methods including Pomeranz–Fritsch–Bobbitt cyclization and Petasis reaction techniques. These methods allow for the efficient production of this compound and its derivatives with high yields .

Case Studies on Derivatives

A notable case study involved the development of 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives which were evaluated for their biological activity. These derivatives were synthesized and tested for their efficacy against specific targets in microbial infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is crucial for optimizing its pharmacological properties. By modifying functional groups on the isoquinoline structure, researchers can enhance its biological activity and selectivity towards desired targets.

Modification Effect on Activity Reference
Methyl group additionIncreased beta-adrenoceptor affinity
Hydroxyl substitutionEnhanced antimicrobial properties
Alkyl chain extensionImproved solubility and bioavailability

Neurological Disorders

Given its structural similarity to known neuroprotective agents, 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline could be explored as a candidate for treating neurodegenerative diseases such as Parkinson's disease. Its ability to inhibit catechol-O-methyltransferase positions it as a potential therapeutic agent in this domain .

Cardiovascular Health

The compound's interaction with beta-adrenoceptors suggests it may be beneficial in managing cardiovascular conditions by modulating heart rate and blood pressure through sympathetic nervous system pathways .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-(4-methoxybenzyl)-3-(phenylsulfonyl)-4(1H)-quinolinone
  • 6,7-Dimethoxy-1-(4-methoxybenzyl)-3-tosylquinolin-4(1H)-one

Uniqueness

Compared to similar compounds, 6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6,7-Dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NOC_{20}H_{23}N\cdots O with a molecular weight of 335.41 g/mol. Its structure includes multiple methoxy groups which are known to influence its biological properties.

Property Value
Molecular FormulaC20H23N2O4Br
Molecular Weight335.41 g/mol
IUPAC NameThis compound

Sigma-2 Receptor Affinity

Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit high affinity for sigma-2 receptors. These receptors are implicated in various pathological conditions including cancer. A study reported that certain analogs showed binding affinities with Ki values ranging from 5 to 6 nM specifically for sigma-2 receptors while displaying low affinity for sigma-1 receptors . This selectivity is crucial for developing targeted cancer therapies.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of 6,7-dimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives against various cancer cell lines. For instance, compounds demonstrated moderate cytotoxicity against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. Notably, the cytotoxic effects were not directly correlated with sigma-2 receptor binding affinity .

Multidrug Resistance Reversal

A series of tetrahydroisoquinoline derivatives were synthesized to assess their ability to reverse multidrug resistance (MDR) in cancer cells. Some compounds exhibited IC50 values lower than 1 µM against K562/A02 cell lines (a model for MDR), indicating promising potential as adjuvants in chemotherapy .

The mechanism by which these compounds exert their biological effects primarily involves interaction with sigma receptors. Binding to sigma-2 receptors can lead to modulation of intracellular signaling pathways that affect cell proliferation and apoptosis in cancer cells . Additionally, the presence of methoxy groups may enhance lipophilicity and cellular uptake, further contributing to their biological efficacy.

Study on Anticancer Activity

A recent study synthesized a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline derivatives and evaluated their anticancer activity using the MTT assay on K562 cell lines. The results indicated that while most derivatives had limited cytotoxic activity on their own, some demonstrated significant reversal effects against drug-resistant cells when combined with standard chemotherapeutics like verapamil .

Study on Vasorelaxant Effects

Another investigation focused on a conjugate involving tetrahydroisoquinoline derivatives and flavonoids. This study reported that the compound exhibited both positive inotropic and vasorelaxant effects in isolated rat heart tissues and aortic rings. These effects were linked to calcium channel modulation and nitric oxide signaling pathways .

Properties

Molecular Formula

C19H24BrNO3

Molecular Weight

394.3 g/mol

IUPAC Name

6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrobromide

InChI

InChI=1S/C19H23NO3.BrH/c1-21-15-6-4-13(5-7-15)10-17-16-12-19(23-3)18(22-2)11-14(16)8-9-20-17;/h4-7,11-12,17,20H,8-10H2,1-3H3;1H

InChI Key

VQNLLFHKHDXJRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC.Br

Origin of Product

United States

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